An In-depth Technical Guide to cis-Bicyclo[3.3.0]octane-3,7-dione
An In-depth Technical Guide to cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione is a bridged bicyclic diketone that serves as a versatile building block in organic synthesis. Its rigid, cis-fused ring system provides a well-defined three-dimensional structure, making it an attractive starting material for the stereocontrolled synthesis of complex molecules, including natural products and potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and applications.
Chemical and Physical Properties
cis-Bicyclo[3.3.0]octane-3,7-dione is a white to light yellow solid at room temperature.[1] It is soluble in solvents like chloroform and can be purified by recrystallization from methanol or ethanol, or by sublimation.[1]
| Property | Value | Reference |
| CAS Number | 51716-63-3 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |
| Molecular Weight | 138.16 g/mol | [1][2][3] |
| Melting Point | 83-86 °C | [1][4] |
| Appearance | White to light yellow solid | [1] |
| IUPAC Name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | [3] |
| InChI Key | HAFQHNGZPQYKFF-OLQVQODUSA-N | [3][4] |
| SMILES String | O=C1C[C@H]2CC(=O)C[C@H]2C1 | [3] |
| Purity | Typically ≥98-99% | [1][2] |
Spectroscopic Data
The structural features of cis-Bicyclo[3.3.0]octane-3,7-dione have been well-characterized by various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| Infrared (IR) | (CHCl₃) cm⁻¹: 1738 (C=O), 1405, 1222, 1208, 1175, 792 | [1] |
| ¹H NMR | (CDCl₃, 220 MHz) δ: 2.16 (dd, 4H, J = 4.2, 19.3), 2.59 (dd, 4H, J = 8.5, 19.3), 3.04 (m, 2H) | [1] |
| ¹³C NMR | (CDCl₃) δ: 35.5 (d, CH), 42.6 (t, CH₂), 217.2 (s, C=O) | [1][5] |
| Mass Spectrometry | (70 eV) m/e (relative intensity): 138 (M⁺, 41), 69 (36), 68 (58), 41 (100), 39 (53) | [1] |
Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
A common and efficient method for the preparation of cis-Bicyclo[3.3.0]octane-3,7-dione is through a Weiss-Cook condensation reaction, which involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal, followed by hydrolysis and decarboxylation.[1][6]
Experimental Protocol
Step 1: Condensation
-
In a 1-liter Erlenmeyer flask, a freshly prepared solution of sodium bicarbonate (5.6 g) in 400 mL of water is prepared.
-
To this solution, dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol) is added, and the mixture is stirred rapidly.
-
Biacetyl (17.2 g, 0.20 mol) is then added in one portion.[1]
-
The stirring is continued for 24 hours, during which a white crystalline solid separates.
-
The solid is collected by suction filtration and dried under reduced pressure.[1]
Step 2: Hydrolysis and Decarboxylation
-
The intermediate salt from the previous step is dissolved in 400 mL of water in a 1-liter flask.
-
Concentrated hydrochloric acid (46 mL of 37% solution) is added dropwise with vigorous stirring.
-
The resulting mixture is heated to reflux at 100-120 °C for 3 hours, during which the mixture becomes homogeneous.[6]
-
After cooling, the reaction mixture is extracted three times with dichloromethane (3 x 250 mL).[6]
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.[1][6]
-
The product can be further purified by recrystallization from methanol or ethanol, or by sublimation at 70 °C (0.1 mm).[1]
Synthesis Workflow
Caption: Synthetic pathway for cis-Bicyclo[3.3.0]octane-3,7-dione.
Applications in Research and Development
cis-Bicyclo[3.3.0]octane-3,7-dione is a valuable intermediate in the synthesis of a variety of complex molecules.
-
Antimalarial Agents: The dione can be condensed with endoperoxides to form trioxane-containing molecules, known as trioxaquines, which are a class of antimalarial agents.[7]
-
Polyquinane Synthesis: It serves as a precursor for the synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives, which are potential precursors to polyquinanes, a class of natural products with complex, fused five-membered ring systems.[2][8]
-
Fischer Indole Cyclization: The compound undergoes a twofold Fischer indole cyclization to produce pentalenodiindole skeletons, which are of interest in medicinal chemistry.[9]
-
Natural Product Synthesis: The rigid bicyclic scaffold is a key starting material for the total synthesis of various natural products and their analogues.[10] For instance, it is an intermediate in the synthesis of Loganin, an iridoid glycoside with protective effects against hepatic injury.[3]
Conclusion
cis-Bicyclo[3.3.0]octane-3,7-dione, with its well-defined stereochemistry and versatile reactivity, is a cornerstone in the construction of intricate molecular architectures. Its accessibility through established synthetic protocols, combined with its utility in the synthesis of biologically active compounds and complex natural products, ensures its continued importance in the fields of organic synthesis and drug discovery. This guide provides essential technical information to aid researchers in leveraging the full potential of this valuable synthetic intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CIS-BICYCLO[3.3.0]OCTANE-3,7-DIONE | 51716-63-3 [chemicalbook.com]
- 4. cis-Bicyclo 3.3.0 octane-3,7-dione 99 51716-63-3 [sigmaaldrich.com]
- 5. CIS-BICYCLO[3.3.0]OCTANE-3,7-DIONE(51716-63-3) 13C NMR [m.chemicalbook.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
